molecular formula C12H2Cl6O2 B8818134 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin CAS No. 109719-80-4

1,2,3,4,7,8-hexachlorodibenzo-p-dioxin

Cat. No.: B8818134
CAS No.: 109719-80-4
M. Wt: 402.8 g/mol
InChI Key: WCYYQNSQJHPVMG-WCGVKTIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “1,2,3,4,7,8-hexachlorodibenzo-p-dioxin” is a novel mandelic acid derivative. Mandelic acid derivatives are known for their diverse applications in pharmaceuticals, particularly as inhibitors of serine proteases such as thrombin .

Preparation Methods

The preparation of mandelic acid derivatives, including 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin, typically involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Mandelic acid derivatives undergo various types of chemical reactions, including:

Scientific Research Applications

Mandelic acid derivatives, including 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin, have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of mandelic acid derivatives involves their interaction with specific molecular targets. For 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin, the primary target is the serine protease thrombin. The compound acts as a competitive inhibitor, binding to the active site of thrombin and preventing its interaction with natural substrates. This inhibition reduces the formation of blood clots, making it useful in treating thrombotic conditions .

Comparison with Similar Compounds

Mandelic acid derivatives can be compared with other similar compounds, such as:

1,2,3,4,7,8-hexachlorodibenzo-p-dioxin stands out due to its specific inhibitory action on thrombin, making it particularly valuable in medical research and therapeutic applications.

Properties

CAS No.

109719-80-4

Molecular Formula

C12H2Cl6O2

Molecular Weight

402.8 g/mol

IUPAC Name

1,2,3,4,7,8-hexachlorodibenzo-p-dioxin

InChI

InChI=1S/C12H2Cl6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI Key

WCYYQNSQJHPVMG-WCGVKTIYSA-N

Isomeric SMILES

[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Cl)Cl)O[13C]3=[13C](O2)[13C](=[13C]([13C](=[13C]3Cl)Cl)Cl)Cl

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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